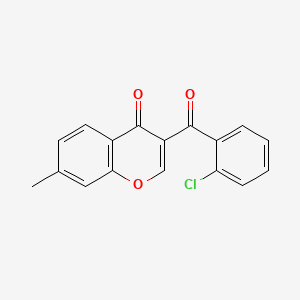

![molecular formula C15H13NO4 B5663522 5-hydroxy-2-[(3-methylbenzoyl)amino]benzoic acid](/img/structure/B5663522.png)

5-hydroxy-2-[(3-methylbenzoyl)amino]benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzoic acid derivatives, such as "5-hydroxy-2-[(3-methylbenzoyl)amino]benzoic acid," are a significant class of organic compounds in medicinal chemistry, materials science, and organic synthesis. These compounds are characterized by their benzoic acid backbone modified with various functional groups, leading to a wide range of chemical behaviors and applications.

Synthesis Analysis

The synthesis of benzoic acid derivatives often involves multi-step reactions, including functionalization of the benzene ring, introduction of amino groups, and esterification or amidation processes. For example, the synthesis of complex benzoic acid derivatives may start with a simple benzoic acid molecule, followed by specific substitutions at designated positions on the benzene ring to introduce desired functional groups (Kiyani, Darbandi, Mosallanezhad, & Ghorbani, 2015).

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives is crucial in determining their physical and chemical properties. Techniques such as X-ray crystallography, electron diffraction, and computational modeling are used to elucidate the geometric configuration, bond lengths, angles, and overall molecular orientation. For instance, studies on similar compounds have highlighted the planarity of certain moieties and the inclination of functional groups relative to the benzene ring, affecting their interaction with other molecules (Aarset, Page, & Rice, 2006).

Chemical Reactions and Properties

Benzoic acid derivatives undergo various chemical reactions, including esterification, amidation, and substitution reactions, depending on the nature of the substituents. These reactions are fundamental in modifying the compound's chemical behavior for specific applications. The presence of functional groups like hydroxyl or amino groups can significantly impact the molecule's reactivity, enabling the formation of diverse chemical structures (Yıldırım et al., 2015).

Physical Properties Analysis

The physical properties of benzoic acid derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. Hydrogen bonding, π-π stacking interactions, and other intermolecular forces play a significant role in determining these properties. For example, the solubility in water and organic solvents is crucial for their application in pharmaceutical formulations (Kosma, Selzer, & Mereiter, 2012).

Chemical Properties Analysis

The chemical properties, including acidity/basicity, stability, and reactivity towards other chemical agents, are determined by the functional groups present in the benzoic acid derivatives. These properties are pivotal in dictating the compound's behavior in biological systems or chemical reactions. For instance, the electron-withdrawing or -donating nature of substituents can affect the compound's acidity, crucial in drug design and synthesis (Borchardt, Huber, & Houston, 1982).

References

Propiedades

IUPAC Name |

5-hydroxy-2-[(3-methylbenzoyl)amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO4/c1-9-3-2-4-10(7-9)14(18)16-13-6-5-11(17)8-12(13)15(19)20/h2-8,17H,1H3,(H,16,18)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVCYDIQFYLNSGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=C(C=C(C=C2)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>40.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24795151 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

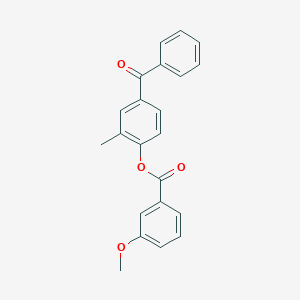

![3-amino-4-{[2-(1-piperidinyl)ethyl]amino}-2H-chromen-2-one](/img/structure/B5663440.png)

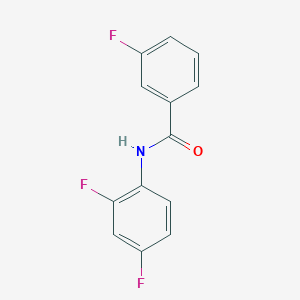

![2-[4-(diethylamino)benzylidene]-1,3-dioxo-5-indanecarboxylic acid](/img/structure/B5663445.png)

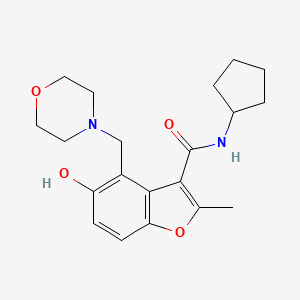

![N-[2-(3-pyridin-3-yl-1H-1,2,4-triazol-5-yl)ethyl]chromane-3-carboxamide](/img/structure/B5663465.png)

![1-[2-(7-methyl-3,7,11-triazaspiro[5.6]dodec-11-yl)-2-oxoethyl]-4-phenyl-2-pyrrolidinone dihydrochloride](/img/structure/B5663479.png)

![N-(2,1,3-benzothiadiazol-5-ylmethyl)-7-isopropyl-N-methyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5663485.png)

![2-[3-(cyclopropylmethyl)-3-(hydroxymethyl)-1-piperidinyl]-N-(2-fluorobenzyl)acetamide](/img/structure/B5663512.png)

![6-[2-(2-aminoethyl)-4-morpholinyl]-2-(butylthio)-4-pyrimidinamine dihydrochloride](/img/structure/B5663513.png)

![4-{[4-(2-methylphenoxy)-1-piperidinyl]carbonyl}-1-(2-pyridinylmethyl)-2-pyrrolidinone](/img/structure/B5663529.png)

![(1S*,5R*)-3-[(3-fluoro-8-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5663544.png)

![(3R*,5S*)-N-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]-5-(morpholin-4-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5663552.png)